benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including oxidation and reduction reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine include other pyrazole derivatives such as:
- Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Benzyl[(1,3-dimethyl-1H-pyrazol-3-yl)methyl]amine
- Benzyl[(1,3-dimethyl-1H-pyrazol-2-yl)methyl]amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the benzyl group and the dimethyl substitution can enhance its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H18ClN3 |
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Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
HWKXIQBLDSTFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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